- Pinacol Formation and Reduction of Aromatic Carbonyls with Magnesium-Methanol at Ambient Temperature, Monatshefte fuer Chemie, 2003, 134(10), 1365-1371

Cas no 90-97-1 (4,4'-Dichlorobenzhydrol)

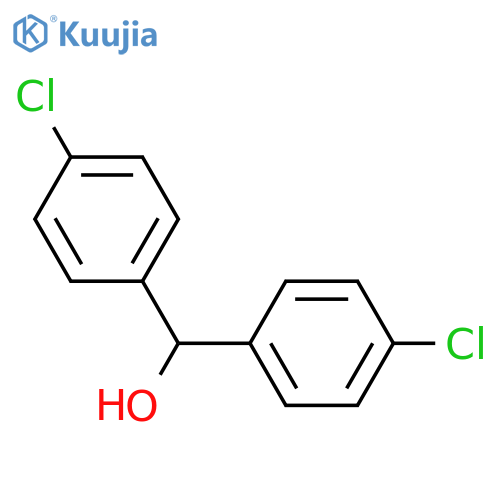

4,4'-Dichlorobenzhydrol structure

Productnaam:4,4'-Dichlorobenzhydrol

4,4'-Dichlorobenzhydrol Chemische en fysische eigenschappen

Naam en identificatie

-

- Bis(4-chlorophenyl)methanol

- Dichlorobenzhydrol

- 4,4-dichloro-alpha-phenylbenzylic alcohol

- Bis(4-chlorophenyl) carbinol~4,4-Dichlorodiphenylmethanol

- 4,4'-Dichlorobenzhydrol

- 4,4′-Dichlorobenzhydrol

- 4,4'-Dicholobenzhydrol

- Benzhydrol,4,4'-dichloro- (6CI,7CI,8CI)

- Benzenemethanol,4-chloro-a-(4-chlorophenyl)-

- 4,4'-Dichlorobenzhydrylalcohol

- 4,4'-Dichlorodiphenylcarbinol

- Bis(p-chlorophenyl)methanol

- DBH

- DBH (degradation product)

- NSC 121779

- NSC5250

- p,p'-Dichlorobenzhydrol

- DBH (Bis-(4-chlorophenyl)carbinol)

- Benzenemethanol, 4-chloro-alpha-(4-chlorophenyl)-

- 4,4'-dichlorbenzhydrol

- 4,4'-dichlorodiphenylmethanol

- 4,4''-DICHLOROBENZHYDROL 98%

- 4,4''Dichlorobenzhyolrol

- 4-Chloro-a-(4-chlorophenyl)benzenemethanol

- p,p'-DCBH

- Z104477892

- W-100320

- 4,4/'-Dichlorobenzhydrol

- AMY8755

- 4-chloro-alpha-(4-chlorophenyl)benzenemethanol

- Methanol, bis-(p-chlorophenyl)-

- Bis(4-chlorophenyl--d4)Methyl Alcohol

- CR5KH591G4

- BS-42459

- D1915

- Benzenemethanol, 4-chloro-a-(4-chlorophenyl)-

- NSC-5250

- NSC121779

- D89943

- Bis(4-chlorophenyl) carbinol

- MFCD00000629

- EN300-20367

- AKOS009031548

- FT-0617036

- NSC-121779

- 4,4'-dichlorobenzhydryl alcohol

- 90-97-1

- bis(4-chlorophenyl)-methanol

- AI3-05090

- Bis(4-chlorophenyl)methanol #

- UNII-CR5KH591G4

- Q27894524

- C13H10Cl2O

- DTXSID5075367

- EINECS 202-029-6

- 4-CHLORO-.ALPHA.-(4-CHLOROPHENYL)BENZENEMETHANOL

- Benzenemethanol, 4-chloro-.alpha.-(4-chlorophenyl)-

- SCHEMBL1426754

- 4,4'-Dichloro-alpha-phenylbenzylic alcohol

- AC-10402

- CHEBI:190399

- 4,4'-dichlor-alpha-phenylbenzylalkohol

- BENZHYDROL, 4,4'-DICHLORO-

- 4-Chloro-α-(4-chlorophenyl)benzenemethanol (ACI)

- Benzhydrol, 4,4′-dichloro- (6CI, 7CI, 8CI)

- 4,4′-Dichlorobenzhydryl alcohol

- 4,4′-Dichlorodiphenylcarbinol

- NSC 5250

- p,p′-Dichlorobenzhydrol

-

- MDL: MFCD00000629

- Inchi: 1S/C13H10Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H

- InChI-sleutel: PHUYGURFBULKPA-UHFFFAOYSA-N

- LACHT: ClC1C=CC(C(C2C=CC(Cl)=CC=2)O)=CC=1

- BRN: 1878717

Berekende eigenschappen

- Exacte massa: 252.01100

- Monoisotopische massa: 252.011

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 1

- Zware atoomtelling: 16

- Aantal draaibare bindingen: 2

- Complexiteit: 184

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal tautomers: nothing

- Topologisch pooloppervlak: 20.2A^2

- XLogP3: nothing

- Oppervlakte lading: 0

Experimentele eigenschappen

- Kleur/vorm: Milky white to light brown powder

- Dichtheid: 1.2806 (estimate)

- Smeltpunt: 92.0 to 95.0 deg-C

- Kookpunt: 386.1 °C at 760 mmHg

- Vlampunt: 145.5 °C

- Brekindex: 1.617

- Oplosbaarheid: Chloroform (Slightly), Methanol (Slightly)

- Waterverdelingscoëfficiënt: Insoluble in water.

- PSA: 20.23000

- LogboekP: 4.07510

- pka: 13.14±0.20(Predicted)

- Oplosbaarheid: Not determined

4,4'-Dichlorobenzhydrol Beveiligingsinformatie

- WGK Duitsland:3

- Code gevarencategorie: R22;R36/37/38

- Veiligheidsinstructies: S37/39-S26

-

Identificatie van gevaarlijk materiaal:

- Opslagvoorwaarde:Sealed in dry,Room Temperature

- Risicozinnen:R22; R36/37/38

4,4'-Dichlorobenzhydrol Douanegegevens

- HS-CODE:2906299090

- Douanegegevens:

China Customs Code:

2906299090Overview:

2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4,4'-Dichlorobenzhydrol Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20367-0.25g |

bis(4-chlorophenyl)methanol |

90-97-1 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-20367-0.05g |

bis(4-chlorophenyl)methanol |

90-97-1 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| Apollo Scientific | OR2394-100g |

4,4'-Dichlorobenzhydrol |

90-97-1 | 98% | 100g |

£133.00 | 2025-02-19 | |

| TRC | D436598-10g |

4,4'-Dichlorobenzhydrol |

90-97-1 | 10g |

$ 81.00 | 2023-09-07 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1915-25G |

4,4'-Dichlorobenzhydrol |

90-97-1 | >98.0%(GC) | 25g |

¥380.00 | 2024-04-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D103162-100g |

4,4'-Dichlorobenzhydrol |

90-97-1 | 98% | 100g |

¥1095.90 | 2023-09-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IB774-5g |

4,4'-Dichlorobenzhydrol |

90-97-1 | 98% | 5g |

137CNY | 2021-05-08 | |

| Chemenu | CM283149-500g |

Bis(4-chlorophenyl)methanol |

90-97-1 | 95% | 500g |

$568 | 2021-06-16 | |

| Alichem | A019111138-500g |

Bis(4-chlorophenyl)methanol |

90-97-1 | 95% | 500g |

$614.08 | 2023-08-31 | |

| Cooke Chemical | A3127812-5G |

4,4′-Dichlorobenzhydrol |

90-97-1 | 98% | 5g |

RMB 103.20 | 2025-02-20 |

4,4'-Dichlorobenzhydrol Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Magnesium , Iodine Solvents: Methanol ; 30 min, rt

1.2 Reagents: Acetic acid Solvents: Water ; rt

1.2 Reagents: Acetic acid Solvents: Water ; rt

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 30 min, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

Referentie

- Direct allylation of benzyl alcohols, diarylmethanols, and triarylmethanols mediated by XtalFluor-E, Tetrahedron Letters, 2017, 58(5), 442-444

Productiemethode 3

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Silica (chlorinated silica) , Lithium aluminum hydride Solvents: Diethyl ether ; 12 min, rt

Referentie

- LiAlH4/silica chloride as a new chemoselective system for reduction of carbonyl compounds and phosphine oxides, Journal of the Iranian Chemical Society, 2008, 5(4), 699-705

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Tetramethyldisilazane Catalysts: 2502157-81-3 Solvents: Benzene ; rt; 5 h, rt

1.2 Reagents: Diethyl ether ; rt

1.2 Reagents: Diethyl ether ; rt

Referentie

- Trivalent Rare-Earth Metal Amide Complexes as Catalysts for the Hydrosilylation of Benzophenone Derivatives with HN(SiHMe2)2 by Amine-Exchange Reaction, Chemistry - A European Journal, 2020, 26(62), 14130-14136

Productiemethode 6

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Isopropanol (reaction product with iridium complex) , Sodium tert-butoxide Catalysts: Stereoisomer of [1,8-bis[bis(1-methylethyl)phosphino-κP]-9,10[1′,2′]-benzenoanth… Solvents: Isopropanol (reaction product with iridium complex) ; rt → 82 °C; 30 min, 82 °C

Referentie

- Exploring the reactivity of C(sp3)-cyclometalated IrIII compounds in hydrogen transfer reactions, Chemistry - A European Journal, 2008, 14(33), 10364-10368

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Isopropanol Catalysts: Chloro[2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino-κN]methyl]phenolato-κO][(1,2,3,4,… ; 3 h, 85 °C

Referentie

- Half-sandwich Ru(II) complexes containing (N, O) Schiff base ligands: Catalysts for base-free transfer hydrogenation of ketones, Applied Organometallic Chemistry, 2019, 33(10),

Productiemethode 9

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 10 min, 0 °C; 2 h, rt

Referentie

- Design, synthesis and biological evaluation of piperazine analogues as CB1 cannabinoid receptor ligands, Bioorganic & Medicinal Chemistry, 2008, 16(7), 4035-4051

Productiemethode 11

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 2 h, rt

Referentie

- New 4-[ω-(diarylmethylamino)alkyl]- and 4-[ω-(diarylmethoxy)alkyl]-1-arylpiperazines as selective 5-HT1A/5-HT2A receptor ligands with differentiated in vivo activity, Polish Journal of Pharmacology, 2004, 56(6), 743-754

Productiemethode 13

Reactievoorwaarden

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 15 min, 0 °C; 2 h, rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referentie

- Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection, Journal of Medicinal Chemistry, 2016, 59(3), 841-853

Productiemethode 14

Productiemethode 15

Reactievoorwaarden

1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Acetone

1.2 Reagents: Acetone

Referentie

- N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Aromatic Aldehydes with Activated Alkyl Halides, Organic Letters, 2011, 13(1), 98-101

4,4'-Dichlorobenzhydrol Raw materials

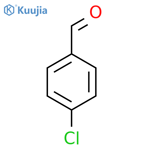

- 4-Chlorobenzaldehyde

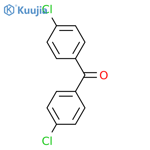

- 4,4'-Dichlorobenzophenone

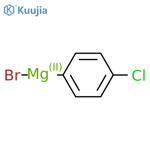

- p-Chlorophenylmagnesium Bromide (1.0M in 2-Methyltetrahydrofuran)

4,4'-Dichlorobenzhydrol Preparation Products

4,4'-Dichlorobenzhydrol Gerelateerde literatuur

-

K. P. Nandhini,Danah Al Shaer,Fernando Albericio,Beatriz G. de la Torre Chem. Soc. Rev. 2023 52 2764

-

Liyuan Yun,Wen Li,Yanan Liu,Tao Wu,Min Zhang Food Funct. 2020 11 9662

-

Xi Wu,Jiajun Du,Mengyao Li,Lintao Wu,Chun Han,Feng Su RSC Adv. 2018 8 311

-

J. Hutton,William A. Waters J. Chem. Soc. B 1968 191

-

Santosh T. Kadam,Sung Soo Kim Green Chem. 2010 12 94

90-97-1 (4,4'-Dichlorobenzhydrol) Gerelateerde producten

- 3127-14-8(Spirobicromane)

- 852450-07-8(methyl 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetate)

- 2680702-57-0(5-amino-2-(2-{(prop-2-en-1-yloxy)carbonylamino}ethyl)-1,3-thiazole-4-carboxylic acid)

- 1175090-79-5(2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride)

- 1261962-70-2(4-(2,3-Difluorophenyl)-2-hydroxybenzoic acid)

- 61453-49-4(ethyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate)

- 1202402-42-3([2-amino-6-(5-methyl-2-furyl)-5-nitro-pyrimidin-4-yl] 4-methylbenzenesulfonate)

- 1806621-91-9(Ethyl 2-(3-bromopropyl)-6-(trifluoromethylthio)benzoate)

- 519186-55-1(N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester)

- 859298-22-9(4-methylpiperazine-1-carboxamide;hydrochloride)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:90-97-1)4,4'-Dichlorobenzhydrol

Zuiverheid:99%

Hoeveelheid:100g

Prijs ($):153.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:90-97-1)4,4'-Dichlorobenzhydrol

Zuiverheid:98%

Hoeveelheid:Company Customization

Prijs ($):Onderzoek